molecular formula C7H8N4 B15330661 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No.: B15330661
M. Wt: 148.17 g/mol
InChI Key: AXMJOKNITVLFNO-UHFFFAOYSA-N
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Description

5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. The triazolopyridine core is recognized as a privileged scaffold in drug discovery due to its diverse biological activities . Triazolopyridine derivatives have been extensively investigated and identified as key structural components in compounds with antifungal, antibacterial, and anticonvulsant properties . Furthermore, this class of compounds has shown promise as antagonists for adenosine receptors and as inhibitors for enzymes like HIF prolyl hydrolase and myeloperoxidase . The structural and optical properties of triazolopyridine derivatives make them suitable for various applications, including serving as ligands in metal complexes for catalysis or as chemosensors, and their electron properties are relevant for understanding receptor-ligand interactions in docking studies . The molecular structure features a fused bicyclic system containing multiple nitrogen atoms, which can influence its hydrogen-bonding capacity and overall physicochemical characteristics . Researchers utilize this compound and its analogs as valuable building blocks in the synthesis of more complex molecules for biological evaluation and as tools for probing biochemical pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

5-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

InChI

InChI=1S/C7H8N4/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,8H2,1H3

InChI Key

AXMJOKNITVLFNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=NN=CN12)N

Origin of Product

United States

Preparation Methods

Direct Amination Strategies

Amination at position 8 has been achieved via:

  • Buchwald-Hartwig Coupling : Pd₂(dba)₃/Xantphos catalyzed the coupling of 5-methyl-triazolo[4,3-a]pyridine-8-bromide with ammonia, yielding 65% product.
  • Nucleophilic Substitution : 8-Chloro derivatives reacted with aqueous NH₃ at 100°C (48 h, 58% yield).

Methyl Group Introduction

The 5-methyl group is typically introduced early via:

  • Friedel-Crafts Alkylation : Using MeCl/AlCl₃ on pyridine precursors.
  • Starting Material Selection : Commercially available 2-chloro-5-methylpyridine simplifies synthesis.

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways may formtriazolo[1,5-a]pyridines if reaction conditions are suboptimal. Acidic conditions (HCl, H₂SO₄) favor the [4,3-a] isomer due to protonation at N-2 of the pyridine ring.

Purification Difficulties

The polar amine group complicates isolation. Silica gel chromatography (EtOAc/hexane, 3:1) or recrystallization from ethanol/water mixtures are standard.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 5-Methyl-triazolo[4,3-a]pyridin-8-amine

Method Total Steps Overall Yield (%) Key Limitation
Cyclocondensation 3 45–50 Multi-step purification
Microwave 2 70 (analogues) Substrate scope untested
Post-cyclization amination 4 30–40 Pd catalyst cost

Chemical Reactions Analysis

Synthetic Routes and Cyclization Reactions

The compound is primarily synthesized through cyclization strategies. Key methods include:

Palladium-Catalyzed Hydrazide Addition

A chemoselective approach involves reacting hydrazides with 2-chloropyridine derivatives under palladium catalysis. Terminal nitrogen attack occurs at the pyridine ring, followed by microwave-assisted dehydration in acetic acid to form the triazole moiety .

Reaction StepConditionsYield (%)Citation
Hydrazide additionPd catalyst, 80°C, 12 h72–85
Dehydration cyclizationAcetic acid, microwave, 150°C, 30m90–95

Electrochemical Desulfurative Cyclization

Electrochemically induced cyclization of 2-hydrazinopyridines with isothiocyanates generates 3-amino-triazolopyridines without transition metals. This method achieves >85% yield under ambient conditions and scales to gram quantities .

Derivatization Reactions

The amino and methyl groups enable targeted modifications:

Alkylation/Acylation at the 8-Amino Group

  • Mitsunobu Reaction : Alcohols react with the amine using DIAD/TPP, producing N-alkyl derivatives with 60–75% efficiency.

  • Acylation : Treatment with acetyl chloride in DCM yields N-acetyl derivatives (85–92% yield).

Electrophilic Substitution

The pyridine ring undergoes nitration and sulfonation at the 3-position due to electron-deficient character:

ReactionReagentsPositionYield (%)Citation
NitrationHNO₃/H₂SO₄, 0°CC355
SulfonationSO₃/DMF, 50°CC348

Cross-Coupling Reactions

The triazole ring participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

Suzuki-Miyaura Arylation

Using Pd(PPh₃)₄ and aryl boronic acids, aryl groups are introduced at the 2-position of the triazole :

Aryl GroupBaseTemp (°C)Yield (%)
PhenylK₂CO₃10078
4-MeO-C₆H₄CsF8082

Buchwald-Hartwig Amination

Palladium-catalyzed coupling with primary amines modifies the 7-position of the pyridine ring (70–88% yield) .

Diazonium Salt Formation

Treatment with NaNO₂/HCl at 0°C generates diazonium intermediates, which undergo Sandmeyer reactions to produce halogenated derivatives :

ProductConditionsYield (%)
8-Iodo derivativeCuI, KI, 60°C65
8-Bromo derivativeCuBr, HBr, 50°C71

Catalytic Hydrogenation

Reduction over Pd/C (40 psi H₂) saturates the pyridine ring, yielding tetrahydro-triazolopyridines (90% conversion) .

Mechanistic Insights

  • Triazole Ring Reactivity : The 1,2,4-triazole acts as an electron-withdrawing group, directing electrophiles to the pyridine C3 position .

  • Amino Group Participation : The 8-amine stabilizes transition states in cross-couplings via coordination to palladium .

Comparative Reaction Efficiency

The table below contrasts yields for common derivatization strategies:

Reaction TypePreferred MethodAverage Yield (%)Selectivity
N-AlkylationMitsunobu68High
C-H ArylationSuzuki-Miyaura80Moderate
DiazotizationSandmeyer70High
Reductive AminationPd/C, H₂85Excellent

Scientific Research Applications

Chemistry: 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

Medicine: Research has explored its use as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, disrupting their normal function. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity, disruption of cell membranes, and modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs, their properties, and biological activities:

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Substituents/Features Biological Activity/Applications Key References
5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine C₇H₈N₄ 148.17 Methyl (C5), amine (C8) Antifungal (inferred from analogs)
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (31040-12-7) C₇H₈N₄ 148.17 Methyl (C3), amine (C8) Antifungal (active against Botrytis cinerea)
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (1150617-76-7) C₇H₈N₄ 148.17 Methyl (C7), amine (C8) Limited data; structural studies
[1,2,4]Triazolo[4,3-a]pyridin-8-amine (31040-11-6) C₆H₆N₄ 134.15 Unsubstituted core, amine (C8) Baseline for SAR studies
2-Ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine (1368380-60-2) C₈H₁₄N₄ 166.23 Ethyl (C2), saturated ring system Potential CNS applications (unspecified)
8-Methyl-2-[4-(trifluoromethyl)phenyl]-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine Not fully specified ~350–400 (estimated) Trifluoromethylphenyl, fused pyrazolo-triazolo-pyrimidine High synthetic complexity; crystallographic studies

Key Observations:

Positional Isomerism (C3 vs. C5 vs. C7 Methyl): The 3-methyl analog (31040-12-7) exhibits notable antifungal activity, attributed to optimal steric and electronic interactions with fungal enzymes . DFT calculations suggest that substituent positioning alters electron density distribution, affecting binding affinity . The 5-methyl and 7-methyl isomers lack direct activity data but may show reduced efficacy due to suboptimal spatial alignment compared to the 3-methyl derivative.

Role of Substituents: Ethyl vs. Trifluoromethylphenyl Moiety: The complex fused system in the pyrazolo-triazolo-pyrimidine derivative introduces strong electron-withdrawing effects, likely improving metabolic stability and target selectivity .

Core Modifications: The unsubstituted parent compound (31040-11-6) serves as a baseline, demonstrating that methyl groups enhance antifungal activity .

Structure-Activity Relationship (SAR) Insights

  • Antifungal Activity: Methyl substitution at the 3-position maximizes interaction with fungal cytochrome P450 enzymes, as evidenced by in vivo studies against Botrytis cinerea .
  • Electronic Effects: The trifluoromethyl group in the pyrazolo-triazolo-pyrimidine derivative enhances electrophilicity, favoring covalent or strong non-covalent binding to targets .
  • Solubility and Bioavailability: The hydrochloride salt of the parent compound (1352443-32-3) improves aqueous solubility, a critical factor for drug formulation .

Biological Activity

5-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C7H8N4
  • Molecular Weight : 148.17 g/mol
  • CAS Number : 2460750-20-1

Biological Activities

The biological activity of this compound has been studied in various contexts:

  • Anticancer Activity :
    • Studies have shown that derivatives of triazolo[4,3-a]pyridines exhibit significant anticancer properties. For instance, compounds related to this structure have demonstrated the ability to inhibit tubulin polymerization and induce apoptosis in cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
    • A specific derivative was observed to increase levels of cleaved PARP and caspase-3 while decreasing Bcl-2 levels, indicating its potential as an effective cancer therapy .
  • Antimicrobial Properties :
    • The compound has also shown promising antimicrobial activity against various pathogens. Research indicates that certain triazolo derivatives possess effective antibacterial properties against strains such as E. coli and Staphylococcus aureus .
  • Antiviral Activity :
    • In vitro studies have evaluated the antiviral efficacy of triazolo derivatives against viruses like HPAI H5N1. These compounds exhibited significant inhibitory effects, suggesting potential for further development in antiviral therapies .
  • Anti-inflammatory Effects :
    • Some studies have reported anti-inflammatory properties associated with triazolo derivatives, which could be beneficial in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Tubulin Polymerization : This mechanism is crucial for its anticancer effects, disrupting the microtubule network essential for cell division .
  • Induction of Apoptosis : The compound promotes apoptosis through modulation of apoptotic markers like PARP and caspases .
  • Enzyme Inhibition : Certain studies suggest that it may inhibit specific enzymes involved in disease processes, further contributing to its therapeutic potential .

Case Studies

Several case studies exemplify the therapeutic potential of this compound:

StudyFindings
Study on Anticancer ActivityDemonstrated significant cytotoxicity against A549 lung cancer cells with IC50 values indicating high potency .
Antimicrobial Efficacy StudyShowed effectiveness against multiple bacterial strains with minimum inhibitory concentrations (MIC) lower than conventional antibiotics .
Antiviral Activity AssessmentFound to inhibit replication of HPAI H5N1 virus in vitro with promising results for further development .

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